(4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolones This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, and an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-bromobenzaldehyde with furan-2-carboxylic acid and an appropriate amine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the oxazolone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-Chlorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(4-Methylphenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
(4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H8BrNO3 |
---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8BrNO3/c15-10-5-3-9(4-6-10)8-11-14(17)19-13(16-11)12-2-1-7-18-12/h1-8H/b11-8- |
InChI Key |
FWYKTXOAPXJHSB-FLIBITNWSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2 |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Origin of Product |
United States |
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